molecular formula C11H13F3N4O3 B12298369 Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate

Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate

Cat. No.: B12298369
M. Wt: 306.24 g/mol
InChI Key: JLMUJVVPAITXSJ-UHFFFAOYSA-N
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Description

Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate is a complex organic compound that features a pyrazole ring, a trifluoroacetyl group, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate typically involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5%.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting involves careful control of reaction conditions, such as temperature, pH, and the use of specific reagents to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in biological studies, particularly in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl group and pyrazole ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
  • tert-Butyl ((4R,5R)-1-(4-amino-1-methyl-1H-pyrazol-5-yl)-5-fluoroazepan-4-yl)carbamate

Uniqueness

Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules.

Properties

Molecular Formula

C11H13F3N4O3

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl (NE)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate

InChI

InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20)

InChI Key

JLMUJVVPAITXSJ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(\NC(=O)C(F)(F)F)/N1C=CC=N1

Canonical SMILES

CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1

Origin of Product

United States

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